7-Bromo-1-isopropylbenzotriazole-5-carbonitrile
Overview
Description
7-Bromo-1-isopropylbenzotriazole-5-carbonitrile: is a chemical compound with the molecular formula C10H9BrN4 and a molecular weight of 265.11 g/mol It is characterized by the presence of a bromine atom, an isopropyl group, and a carbonitrile group attached to a benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile typically involves the bromination of 1-isopropylbenzotriazole-5-carbonitrile. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-1-isopropylbenzotriazole-5-carbonitrile, while oxidation with potassium permanganate can produce 7-bromo-1-isopropylbenzotriazole-5-carboxylic acid .
Scientific Research Applications
Chemistry: 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the exploration of interactions with biological targets, making it a candidate for the development of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the benzotriazole ring play crucial roles in binding to target molecules, facilitating various biochemical processes. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular functions. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 7-Chloro-1-isopropylbenzotriazole-5-carbonitrile
- 7-Fluoro-1-isopropylbenzotriazole-5-carbonitrile
- 7-Iodo-1-isopropylbenzotriazole-5-carbonitrile
Comparison: Compared to its analogs, 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
7-bromo-1-propan-2-ylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGOLFFQHICDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2Br)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190924 | |
Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-89-2 | |
Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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